[6-(Methylamino)-9H-purin-9-yl]acetic acid is a purine derivative that has gained attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is characterized by a purine ring structure with a methylamino group and an acetic acid moiety. It is classified under purine analogs, which are compounds that mimic the structure of natural purines and can interfere with biological processes involving nucleotides.
The compound can be sourced from various chemical suppliers and research laboratories that specialize in organic synthesis. It is classified as a purine derivative, specifically falling into the category of nucleotide analogs. Its structural similarity to natural nucleotides allows it to interact with biological systems, potentially affecting nucleic acid metabolism.
The synthesis of [6-(Methylamino)-9H-purin-9-yl]acetic acid typically involves several key steps:
The reaction conditions are critical for achieving good yields:
The molecular structure of [6-(Methylamino)-9H-purin-9-yl]acetic acid features a purine ring attached to a methylamino group and an acetic acid functional group. The IUPAC name indicates its structural components clearly.
[6-(Methylamino)-9H-purin-9-yl]acetic acid can undergo various chemical reactions, including:
Reagents and conditions for these reactions vary:
The mechanism of action for [6-(Methylamino)-9H-purin-9-yl]acetic acid involves its interaction with specific enzymes and receptors within biological systems. It may act as an inhibitor or modulator of enzymes involved in nucleotide synthesis, thereby influencing cell proliferation and survival pathways. This interaction can lead to significant biological effects, making it a candidate for therapeutic applications.
[6-(Methylamino)-9H-purin-9-yl]acetic acid has several scientific uses:
The systematic naming of purine derivatives follows IUPAC conventions based on the purine ring numbering system. For [6-(Methylamino)-9H-purin-9-yl]acetic acid, the parent heterocycle is 9H-purine. The "6-(methylamino)" prefix denotes a methylamino group (–NHCH₃) substitution at the C6 position, while "9-yl" indicates the point of attachment for the acetic acid moiety (–CH₂COOH) at the N9 nitrogen. This nomenclature precisely defines the molecular architecture and distinguishes it from isomeric structures like 7-substituted purines or alternative substitution patterns [1] [7].
Table 1: Nomenclature and Structural Characteristics of Select Purine Acetic Acid Derivatives
Compound Name | IUPAC Name | Molecular Formula | CAS Number | Key Structural Features |
---|---|---|---|---|
[6-(Methylamino)-9H-purin-9-yl]acetic acid | 2-[6-(methylamino)purin-9-yl]acetic acid | C₈H₉N₅O₂ | Not Specified | C6 methylamino, N9 acetic acid |
(6-Amino-9H-purin-9-yl)acetic acid | 2-(6-aminopurin-9-yl)acetic acid | C₇H₇N₅O₂ | 20128-29-4 | C6 amino (unsubstituted), N9 acetic acid [7] |
tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate | tert-butyl 2-[6-(methylamino)purin-9-yl]acetate | C₁₂H₁₇N₅O₂ | 918334-35-7 | C6 methylamino, N9 acetic acid tert-butyl ester |
[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid | 2-[2-amino-6-(dimethylamino)purin-9-yl]acetic acid | C₉H₁₂N₆O₂ | Not Specified | C2 amino, C6 dimethylamino, N9 acetic acid [10] |
Structurally, [6-(Methylamino)-9H-purin-9-yl]acetic acid belongs to the category of N9-substituted acyclic purine derivatives. Its core consists of a purine ring system, a nitrogenous bicyclic base (imidazole fused to pyrimidine). The methylamino group at C6 replaces the oxygen or amino group found in natural purines like hypoxanthine or adenine, respectively. Critically, instead of a glycosidic bond linking the base to a pentose sugar (as in adenosine or guanosine), the molecule possesses an acetic acid group (–CH₂COOH) linked directly via a carbon-nitrogen bond to N9 of the purine. This absence of a sugar ring defines its classification as an "acyclic" nucleoside analogue. The acetic acid chain provides conformational flexibility compared to the rigid furanose ring in typical nucleosides, potentially enabling unique interactions with enzymatic targets like kinases or polymerases [6].
The molecular formula is C₈H₉N₅O₂, with a calculated molecular weight of 207.19 g/mol. Key spectroscopic identifiers include characteristic IR stretches for the carboxylic acid (O–H ~3000 cm⁻¹ broad, C=O ~1710 cm⁻¹) and purine ring vibrations. NMR would show distinct signals for the methylamino protons (δ ~2.8-3.0 ppm for CH₃, potentially broad exchangeable H for NH), the methylene protons of the acetic acid chain (δ ~4.8-5.0 ppm), and purine ring protons (H2 and H8 typically between δ 8.0-8.8 ppm) [1] [7].
The methylamino group (–NHCH₃) at the C6 position of the purine ring is a critical pharmacophore influencing ligand-receptor interactions and biological activity. Compared to the unsubstituted amino group (–NH₂) found in adenine, the methylamino substitution introduces steric bulk, altered electronic properties (increased basicity), and enhanced lipophilicity. These changes can significantly impact binding affinity and selectivity for purinergic receptors, particularly adenosine receptors (ARs), which are key regulators of diverse physiological processes like inflammation, neurotransmission, and cardiac function [8] [10].
Research on truncated 3'-amino adenosine derivatives provides compelling evidence for the role of the C6 substituent. Compounds featuring a 3'-amino group and a C6-methylamino modification (e.g., 6c) demonstrated potent agonistic activity at the human A₃ adenosine receptor (hA₃AR), exhibiting nanomolar binding affinity (Ki = 2.40 nM) and functional efficacy (EC₅₀ = 11.3 nM). This activity starkly contrasts with analogues possessing a C6-unsubstituted amino group or larger substituents, which often act as antagonists or show significantly reduced potency. Molecular modeling and dynamics simulations suggest this agonist activity arises from the methylamino group's ability to form crucial hydrogen bonds with specific residues (Thr94³·³⁶ and His272⁷·⁴³) within the A₃AR binding pocket. These interactions stabilize an active receptor conformation necessary for intracellular signaling via Gi proteins and subsequent inhibition of adenylate cyclase. The methyl group specifically contributes to optimal van der Waals contacts within a sub-pocket of the receptor, highlighting the precision required for receptor activation versus blockade [8].
Table 2: Impact of C6 Substitution on Purine Derivative Activity at A₃ Adenosine Receptor
Compound | C6 Substituent | N9/Side Chain | hA₃AR Ki (nM) | Functional Activity (EC₅₀ or Ki Antag) | Key Interaction Residues |
---|---|---|---|---|---|
6c | Methylamino (NHCH₃) | Truncated 3'-Amino | 2.40 ± 0.20 | Agonist (EC₅₀ = 11.3 ± 1.3 nM) | Thr94³·³⁶, His272⁷·⁴³ [8] |
Reference Agonist (Cl-IB-MECA) | NH₂ | Ribose-like 5'-uronamide | ~1-10 | Full Agonist | Asn250⁶·⁵⁵, His272⁷·⁴³ |
5 | NH₂ | Truncated (No 4'-CH₂OH) | 4.16 ± 0.50 | Antagonist | - |
4 | NHCH₃ | Ribose-like 5'-N-methyluronamide | ~10-100 | Antagonist | - |
Beyond receptor binding, the methylamino group influences physicochemical properties crucial for cellular uptake and distribution. The increased logP compared to the amino analogue enhances membrane permeability. However, its protonation state at physiological pH (pKa of the conjugate acid around 7-8 for alkylamino purines) means a significant fraction exists as a cation, which can facilitate interactions with anionic membrane components or active transport mechanisms. This balance of lipophilicity and charge impacts bioavailability and distribution, factors essential for in vivo efficacy [4] [10].
The biological significance extends beyond adenosine receptors. Methylamino-substituted purines can serve as substrates or inhibitors for purine-metabolizing enzymes like adenosine deaminase (ADA) or purine nucleoside phosphorylase (PNP). The methyl group can sterically hinder deamination compared to adenine analogues, potentially increasing metabolic stability. Furthermore, such modifications are explored in the design of kinase inhibitors targeting pathways involved in cancer and inflammatory diseases, leveraging the purine scaffold's affinity for ATP-binding pockets [4].
The development of acyclic nucleoside analogues represents a pivotal strategy to overcome limitations of traditional nucleoside drugs, particularly metabolic instability (e.g., deamination or phosphorylation dependence) and poor bioavailability. The historical trajectory began with the discovery of DHPA (9-(2,3-Dihydroxypropyl)adenine) in the late 1970s. Unlike glycosidic nucleosides, DHPA featured an aliphatic 2,3-dihydroxypropyl chain attached to N9 of adenine. Although less potent than the emerging acyclovir against herpesviruses, DHPA exhibited a broader spectrum of antiviral activity against both DNA and RNA viruses, attributed to inhibition of S-adenosylhomocysteine (SAH) hydrolase, thereby disrupting viral mRNA cap methylation [6] [9].
A conceptual breakthrough came with the hybridization strategy pioneered by De Clercq and Holý. They combined the acyclic diol structure of DHPA with the phosphonate functionality of phosphonoformic acid (PFA, foscarnet), leading to the first acyclic nucleoside phosphonate (ANP), HPMPA ((S)-9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine), reported in 1986. HPMPA retained the broad DNA virus activity spectrum of PFA but crucially acted as a nucleotide mimic inside cells, bypassing the initial, often rate-limiting, kinase-dependent phosphorylation step required by nucleosides like acyclovir. This design was revolutionary because it allowed activity against viruses lacking specific kinases (e.g., cytomegalovirus) or viruses resistant due to kinase mutations [6] [9].
[6-(Methylamino)-9H-purin-9-yl]acetic acid fits into this evolutionary lineage as a distinct branch. While not a phosphonate itself, it shares the core design principle of HPMPA and related ANPs: replacing the sugar phosphate with a flexible chain containing an acidic group (carboxylic acid instead of phosphonic acid) directly linked to the purine base. This design eliminates the glycosidic bond, a common site of enzymatic or chemical hydrolysis, potentially enhancing metabolic stability. The acetic acid side chain offers conformational flexibility, potentially allowing the molecule to adapt to different enzyme binding sites compared to the more rigid three-carbon chain with phosphonate in HPMPA or PMEA (Adefovir) [6].
The synthesis of derivatives like tert-butyl [6-(methylamino)-9H-purin-9-yl]acetate (CAS 918334-35-7, C₁₂H₁₇N₅O₂, MW 263.30 g/mol) exemplifies medicinal chemistry optimization strategies applied to this scaffold. The tert-butyl ester protects the carboxylic acid, significantly increasing the lipophilicity (LogP ~1.28) and membrane permeability of the compound compared to the parent acid. This prodrug approach, analogous to ester prodrugs used for ANPs like Tenofovir Disoproxil Fumarate, facilitates cellular uptake. Once inside the cell, esterases hydrolyze the ester, releasing the active [6-(Methylamino)-9H-purin-9-yl]acetic acid. This strategy highlights the ongoing efforts to improve the pharmaceutical properties of acyclic purine derivatives for better in vivo performance [9].
The evolution continues with structural diversification, including combining base modifications (like the C6-methylamino group) with variations in the acyclic chain length, branching, or introduction of heteroatoms, aiming to fine-tune target affinity, selectivity, and pharmacokinetic profiles for specific therapeutic applications in virology and oncology [6] [8] [9].
Table 3: Key Milestones in Acyclic Purine Nucleoside/Nucleotide Analogue Development
Era | Representative Compound(s) | Core Structure Modification | Key Advancement/Biological Significance | Limitations/Notes |
---|---|---|---|---|
Late 1970s | DHPA (Dihydroxypropyladenine) | N9-(2,3-Dihydroxypropyl)adenine | Broad-spectrum (DNA/RNA viruses); SAH hydrolase inhibitor [6] | Lower potency than targeted nucleosides (e.g., ACV) |
Mid 1980s | HPMPA (cidofovir prototype), PMEA (adefovir) | N9-[Hydroxy/Phosphonylmethoxypropyl/ethyl] Purines | Bypass first phosphorylation; Broad DNA virus activity [9] | Nephrotoxicity (CDV), Require intracellular activation |
1990s-2000s | HPMPC (Cidofovir), PMPA (Tenofovir) | Optimized ANPs (Cytosine/adenine) | Clinical approval (CDV: CMV; PMPA/TDF: HIV/HBV) [9] | Prodrug strategies (TDF) developed for oral bioavailability |
Contemporary | [6-(Methylamino)-9H-purin-9-yl]acetic acid & esters | N9-Acetic acid + C6 methylamino purine | Flexible scaffold; Receptor targeting (e.g., A3AR agonist); Ester prodrugs (lipophilicity) [8] | Research stage; Specific therapeutic targets under investigation |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3